molecular formula C13H13ClN2O3S2 B14288668 N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide CAS No. 140646-36-2

N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B14288668
CAS No.: 140646-36-2
M. Wt: 344.8 g/mol
InChI Key: WXGFNLQAGYXQSB-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with an ethyl group, a sulfonamide group, and a carbamoyl group attached to a 4-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.

    Carbamoylation: The final step involves the reaction of the sulfonamide with 4-chlorophenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and mechanisms, especially those involving sulfonamide interactions.

    Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)carbamoyl]glycine
  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
  • Diflubenzuron

Uniqueness

N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a sulfonamide and carbamoyl group. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

CAS No.

140646-36-2

Molecular Formula

C13H13ClN2O3S2

Molecular Weight

344.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-ethylthiophen-2-yl)sulfonylurea

InChI

InChI=1S/C13H13ClN2O3S2/c1-2-11-7-8-12(20-11)21(18,19)16-13(17)15-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H2,15,16,17)

InChI Key

WXGFNLQAGYXQSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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